molecular formula C8H9NO3 B1630626 3-Methyl-4-nitrobenzyl alcohol CAS No. 80866-75-7

3-Methyl-4-nitrobenzyl alcohol

Cat. No.: B1630626
CAS No.: 80866-75-7
M. Wt: 167.16 g/mol
InChI Key: KOVQGYQQVNCUBR-UHFFFAOYSA-N
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Description

3-Methyl-4-nitrobenzyl alcohol is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a methyl group at the third position and a nitro group at the fourth position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-4-nitrobenzyl alcohol can be synthesized through several methods. One common approach involves the nitration of 3-methylbenzyl alcohol, followed by careful control of reaction conditions to ensure selective nitration at the fourth position. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents .

Another method involves the reduction of 3-methyl-4-nitrobenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the aldehyde group to an alcohol group, yielding this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Industrial production may also involve continuous flow reactors to ensure consistent product quality and efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitrobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-nitrobenzyl alcohol: Similar structure but with the nitro group at the second position.

    4-Methyl-3-nitrobenzyl alcohol: Similar structure but with the methyl and nitro groups swapped.

    3-Nitrobenzyl alcohol: Lacks the methyl group at the third position.

Uniqueness

3-Methyl-4-nitrobenzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of both a methyl and a nitro group on the benzene ring influences its electron density and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(3-methyl-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVQGYQQVNCUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70230756
Record name 3-Methyl-4-nitrobenzyl alcohol
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80866-75-7
Record name 3-Methyl-4-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80866-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-nitrobenzyl alcohol
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Record name 3-Methyl-4-nitrobenzyl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-nitrobenzyl alcohol
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Synthesis routes and methods

Procedure details

A flask purged with nitrogen was charged with 3-methyl-4-nitro-benzoic acid (72.5 g, 0.400 mol), trimethyl borate (166.2 g, 1.600 mol) and dry tetrahydrofuran (1449 mL). A solution of borane dimethyl sulfide complex (63.8 g, 79.8 mL, 0.840 mol) was added drop-wise to the stirred batch at 20-35° C. over at least 30 min. An exotherm and effervescence were observed during the addition. The mixture was stirred at 65° C. for at least 6 h or until in-process HPLC analysis showed that conversion was greater than 97%. Reaction was quenched at 20-40° C. with cooling by drop-wise addition of methanol (46 mL) followed by aq 5 N hydrochloric acid (144 mL) over at least 30 min. Exotherm and effervescence were observed during the quench. After stirring the batch at 50° C. for at least 1 h, it was concentrated under reduced pressure to a volume of 360 mL. The concentrated batch was washed with water (453 mL) and the solids were collected on a filter. The wet filter cake was dissolved in CH2Cl2 (2170 mL) at and the resulting solution dried over anhydrous magnesium sulfate (36 g). The dried filtrate solution containing the title compound (˜67 g, 100% yield) was used directly in the preparation of 3-methyl-4-nitro-benzaldehyde.
Quantity
72.5 g
Type
reactant
Reaction Step One
Quantity
166.2 g
Type
reactant
Reaction Step One
Quantity
1449 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-4-nitrobenzyl alcohol
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